molecular formula C10H10O2 B056366 4-Methoxy-2-indanone CAS No. 124067-30-7

4-Methoxy-2-indanone

Cat. No.: B056366
CAS No.: 124067-30-7
M. Wt: 162.18 g/mol
InChI Key: JBDVYNOISPHDQI-UHFFFAOYSA-N
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Description

4-Methoxy-2-indanone is an organic compound belonging to the indanone family It features a methoxy group (-OCH₃) attached to the fourth position of the indanone structure

Synthetic Routes and Reaction Conditions:

    Friedel-Crafts Acylation: One common method for synthesizing this compound involves the Friedel-Crafts acylation of 4-methoxybenzene with succinic anhydride, followed by cyclization. This reaction typically uses aluminum chloride (AlCl₃) as a catalyst.

    Nazarov Cyclization: Another method involves the Nazarov cyclization of 4-methoxy-1,3-pentadien-5-one in the presence of a Lewis acid, such as boron trifluoride (BF₃).

Industrial Production Methods: Industrial production of this compound often employs the Friedel-Crafts acylation method due to its scalability and efficiency. The reaction conditions are optimized to ensure high yield and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or quinones.

    Reduction: Reduction of this compound typically yields 4-methoxyindan-2-ol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used as reducing agents.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂R) can be used for substitution reactions.

Major Products:

    Oxidation: 4-Methoxyphthalic acid or 4-methoxybenzoquinone.

    Reduction: 4-Methoxyindan-2-ol.

    Substitution: Various substituted indanones depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-Methoxy-2-indanone varies depending on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it has been shown to inhibit cholinesterases, which are enzymes involved in the breakdown of acetylcholine, a neurotransmitter . This inhibition can lead to increased levels of acetylcholine, which is beneficial in the treatment of diseases such as Alzheimer’s.

Comparison with Similar Compounds

    2-Methoxy-1-indanone: Similar in structure but with the methoxy group at the second position.

    4-Hydroxy-2-indanone: Similar structure with a hydroxy group instead of a methoxy group.

    4-Methyl-2-indanone: Similar structure with a methyl group instead of a methoxy group.

Uniqueness: 4-Methoxy-2-indanone is unique due to the presence of the methoxy group at the fourth position, which influences its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, making this compound particularly interesting for medicinal chemistry applications.

Properties

IUPAC Name

4-methoxy-1,3-dihydroinden-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-12-10-4-2-3-7-5-8(11)6-9(7)10/h2-4H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBDVYNOISPHDQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00558258
Record name 4-Methoxy-1,3-dihydro-2H-inden-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00558258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124067-30-7
Record name 4-Methoxy-1,3-dihydro-2H-inden-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00558258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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